molecular formula C20H17BrN2O5 B11669940 ethyl 4-{N-[(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamido}benzoate

ethyl 4-{N-[(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamido}benzoate

Cat. No.: B11669940
M. Wt: 445.3 g/mol
InChI Key: GXQKRPIPVCDODW-UHFFFAOYSA-N
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Description

Ethyl 4-{N-[(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamido}benzoate is a complex organic compound that features a benzoate ester linked to an acetamido group, which is further connected to a brominated isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-[(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamido}benzoate typically involves multiple steps:

    Formation of the Isoindoline Moiety: The initial step involves the bromination of isoindoline to form 5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindoline.

    Acetamidation: The brominated isoindoline is then reacted with acetamide to introduce the acetamido group.

    Esterification: The final step involves the esterification of the acetamido derivative with ethyl 4-aminobenzoate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-[(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamido}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl groups in the isoindoline moiety can be reduced to form alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Reduction: Formation of alcohol derivatives.

    Hydrolysis: Formation of 4-{N-[(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamido}benzoic acid.

Scientific Research Applications

Ethyl 4-{N-[(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 4-{N-[(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamido}benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated isoindoline moiety. This interaction may modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{N-[(5-chloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamido}benzoate
  • Ethyl 4-{N-[(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamido}benzoate

Uniqueness

Ethyl 4-{N-[(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamido}benzoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

ethyl 4-[acetyl-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]amino]benzoate

InChI

InChI=1S/C20H17BrN2O5/c1-3-28-20(27)13-4-7-15(8-5-13)22(12(2)24)11-23-18(25)16-9-6-14(21)10-17(16)19(23)26/h4-10H,3,11H2,1-2H3

InChI Key

GXQKRPIPVCDODW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C=C(C=C3)Br)C(=O)C

Origin of Product

United States

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